

Chromafenozide: A Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromafenozide

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Introduction

Chromafenozide is a diacylhydrazine insecticide highly specific to lepidopteran pests.[1] It functions as a non-steroidal ecdysone agonist, mimicking the insect molting hormone 20-hydroxyecdysone (20E).[2] This mode of action disrupts the normal growth and development of target insects, inducing a premature and lethal molt.[3] Developed through a collaboration between Nippon Kayaku Co., Ltd. and Sankyo Co., Ltd., **chromafenozide** is a key component in integrated pest management (IPM) programs due to its high selectivity and low toxicity to non-target organisms.[4][5] This document provides a comprehensive technical overview of its molecular structure, chemical properties, and mechanism of action.

Molecular Structure and Identification

Chromafenozide is a complex organic molecule featuring a chromane core linked to a substituted hydrazide moiety. Its systematic chemical names and identifiers are crucial for unambiguous identification in research and regulatory contexts.

- IUPAC Name: N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methylchromane-6-carbohydrazide[6]
- CAS Name: 3,4-dihydro-5-methyl-2H-1-benzopyran-6-carboxylic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide[6][7]

- CAS Registry Number: 143807-66-3[2][6]
- Molecular Formula: C₂₄H₃₀N₂O₃[2][6]
- Molecular Weight: 394.51 g/mol [2][7]
- Synonyms: ANS-118, Matric, Killat, CM 001, Carbochrozide[2][7][8]

Structural Formula:

(Note: This is a SMILES representation of the structure. A 2D diagram is implicitly represented by this notation for chemical databases.)

Physicochemical Properties

The chemical and physical properties of **chromafenozide** dictate its environmental fate, solubility, and formulation characteristics. The following table summarizes key quantitative data.

Property	Value	Reference(s)
Physical State	White crystalline solid/powder	[4][7][8]
Melting Point	186.4 °C	[2][4][7]
Water Solubility	1.12 mg/L (at 20 °C)	[4][7][9]
Solubility in Organic Solvents (at 20 °C)		
Toluene	320 mg/L (0.32 g/L)	[4][10]
Dichloromethane	>336,000 mg/L (>336 g/L)	[4]
Acetone	186,000 mg/L (186 g/L)	[4]
Ethanol	173,000 mg/L (173 g/L)	[4]
Ethyl Acetate	50,600 mg/L (50.6 g/L)	[4]
DMSO	250 mg/mL	[8][11]
Partition Coefficient (n-octanol/water)	Log P = 2.7 (at 22 °C)	[4][7]
Vapor Pressure	$\leq 4 \times 10^{-9}$ Pa (at 25 °C)	[7][9]
Density	1.129 - 1.173 g/cm ³	[2][8]

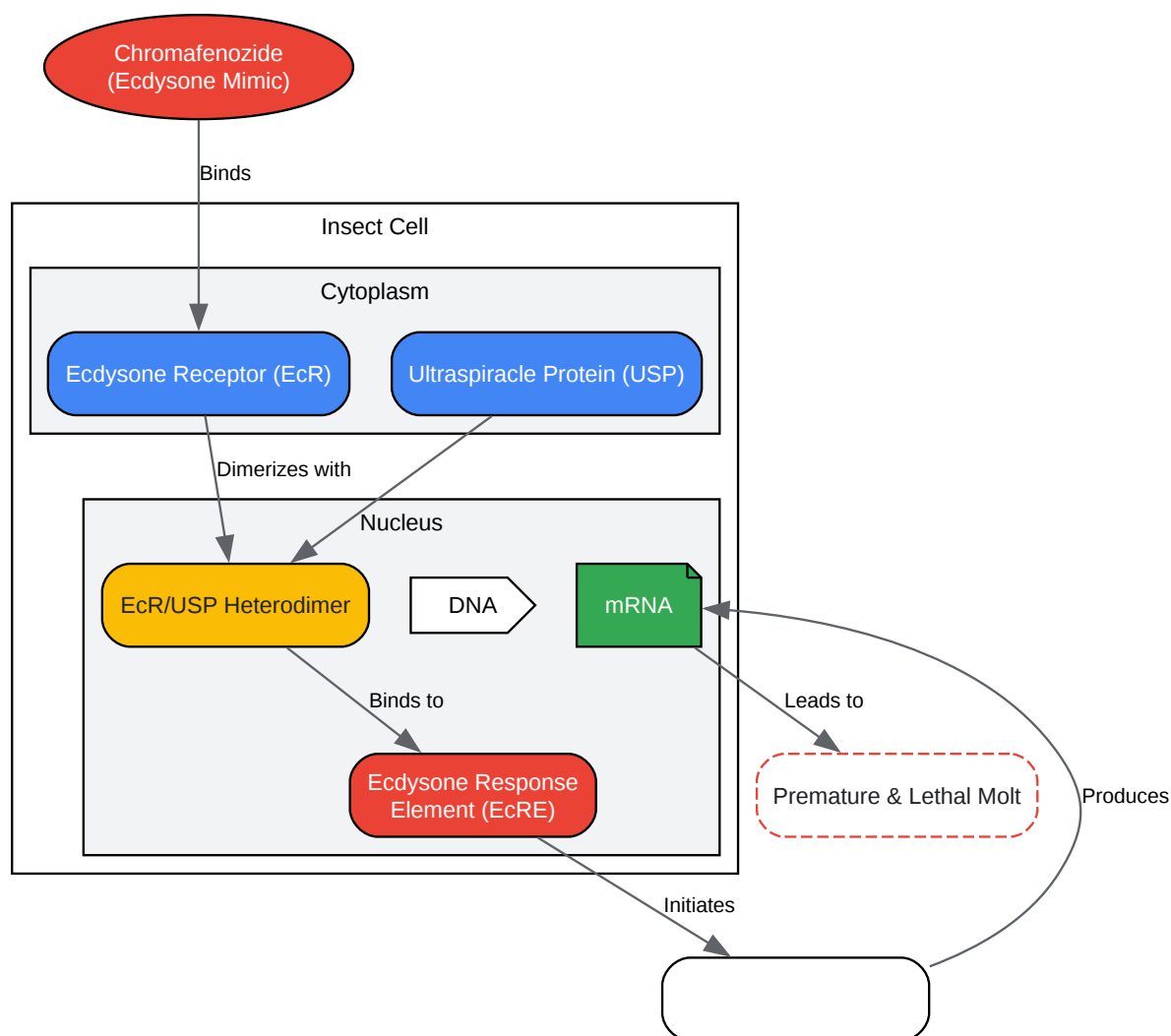
Mechanism of Action: Ecdysone Receptor Agonism

Chromafenozide's insecticidal activity stems from its function as a potent and selective partial agonist of the ecdysone receptor (EcR).[1] In insects, the steroid hormone 20-hydroxyecdysone (20E) binds to the EcR, which forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting and metamorphosis.

Chromafenozide mimics the action of 20E, binding to the lepidopteran EcR with high affinity.[1] This binding triggers the same downstream signaling cascade, but in an unregulated manner. The insect is forced into a premature and incomplete larval molt, which is ultimately lethal.[3][11] This process begins with the inhibition of feeding within hours of ingestion,

followed by the fatal molt.[11] Its high specificity for lepidopteran insects is attributed to differences in the EcR binding pocket compared to other insect orders.[1][5]

Signaling Pathway Diagram



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Caption: Mechanism of action for **chromafenozide** as an ecdysone agonist.

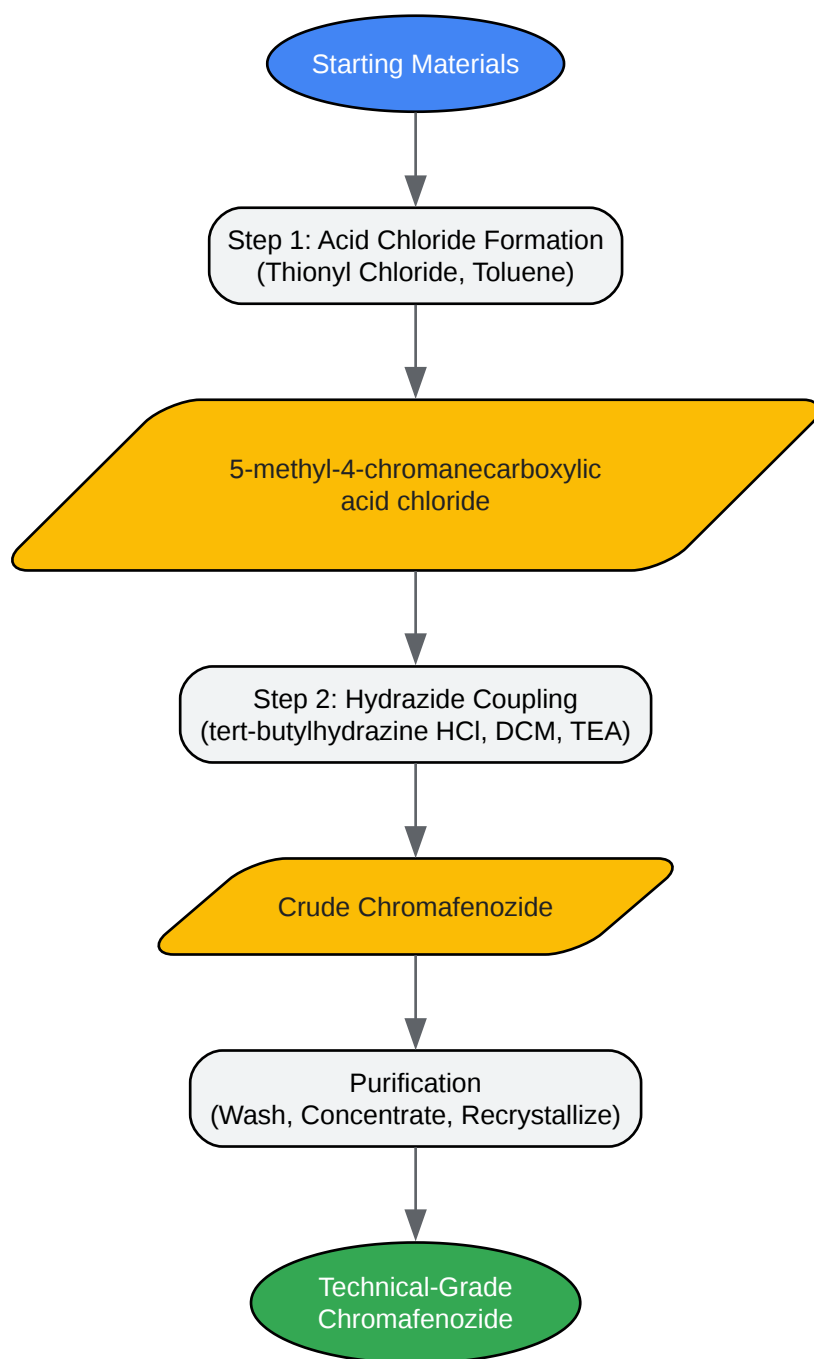
Synthesis and Manufacturing

The commercial production of **chromafenozide** is a concise two-step process involving a hydrazide coupling reaction.^[10]

- **Acid Chloride Formation:** 5-methyl-4-chromanecarboxylic acid is reacted with thionyl chloride in a toluene solvent to produce its corresponding acid chloride.
- **Hydrazide Coupling:** The resulting acid chloride is then reacted with tert-butylhydrazine hydrochloride in dichloromethane, with triethylamine used to facilitate the formation of the final hydrazide linkage.

The final product is purified through washing, concentration, and recrystallization from isopropanol to yield technical-grade **chromafenozide**.^[10]

Experimental Workflow: Synthesis



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Caption: Commercial synthesis workflow for **chromafenozide**.

Experimental Protocols

A. Ecdysone Agonist Activity Assay (Reporter Gene Assay)

This protocol is based on the methodology used to evaluate the transcription-inducing activity of **chromafenozide** via the ecdysone receptor.[1]

- Cell Culture: *Spodoptera frugiperda* (Sf9) or *Drosophila melanogaster* (Kc) cells are cultured in an appropriate medium (e.g., Grace's insect medium supplemented with fetal bovine serum).
- Transfection: Cells are transiently transfected with two plasmids:
 - An ecdysone-responsive reporter plasmid containing multiple copies of an ecdysone response element (EcRE) upstream of a minimal promoter driving a luciferase reporter gene.
 - An expression plasmid for the target ecdysone receptor (EcR) and its partner protein, USP.
- Compound Treatment: After transfection, cells are treated with varying concentrations of **chromafenozide**, a positive control (e.g., ponasterone A), and a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
- Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is proportional to the level of EcR activation.
- Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (maximal activation) of **chromafenozide**.

B. Residue Analysis in Agricultural Samples (QuEChERS and LC-MS/MS)

This protocol is a generalized method for determining **chromafenozide** residues in crops like lettuce and perilla leaves.[3]

- Sample Homogenization: A representative sample (e.g., 10 g) of the crop is homogenized.

- Extraction (QuEChERS): The homogenized sample is placed in a centrifuge tube with water and acetonitrile. A salt packet (containing MgSO_4 , NaCl , etc.) is added, and the tube is shaken vigorously to partition the analytes into the organic layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and MgSO_4 to remove water). The tube is vortexed and centrifuged.
- LC-MS/MS Analysis: The final cleaned extract is filtered and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Chromatography: Separation is achieved on a C18 column with a gradient mobile phase (e.g., water and methanol/acetonitrile with formic acid).
 - Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive mode, with multiple reaction monitoring (MRM) for quantification and confirmation.

Spectroscopic and Chromatographic Data

Structural elucidation and quantification of **chromafenozide** rely on modern analytical techniques.

Mass Spectrometry (MS)

Tandem mass spectrometry is the primary technique for the sensitive and selective quantification of **chromafenozide**. Key MRM transitions are used for identification.

Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
395.2	161.1	339.2	Varies by instrument

(Note: Specific collision energies and ion ratios are instrument-dependent and require optimization.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR data is available from commercial suppliers, confirming the proton environment of the molecule. A full structural assignment would involve 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to unequivocally assign all proton and carbon signals.

Infrared (IR) Spectroscopy

An IR spectrum of **chromafenozide** would exhibit characteristic absorption bands corresponding to its functional groups:

- $\sim 3200\text{-}3400\text{ cm}^{-1}$: N-H stretching from the hydrazide group.
- $\sim 2850\text{-}3000\text{ cm}^{-1}$: C-H stretching from alkyl and aromatic groups.
- $\sim 1630\text{-}1680\text{ cm}^{-1}$: Two distinct C=O (amide) stretching vibrations from the diacylhydrazine core.
- $\sim 1580\text{-}1600\text{ cm}^{-1}$ and $\sim 1450\text{-}1500\text{ cm}^{-1}$: C=C stretching from the aromatic rings.
- $\sim 1100\text{-}1250\text{ cm}^{-1}$: C-O stretching from the chromane ether linkage.

Toxicological Profile

Chromafenozide exhibits very low acute toxicity to mammals, which is a key feature of its favorable safety profile.

Study Type	Species	Route	Value	Reference(s)
Acute Oral LD ₅₀	Rat, Mouse	Oral	>5000 mg/kg	[7][8]
Acute Dermal LD ₅₀	Rabbit	Dermal	>2000 mg/kg	[7][8]
Acute Inhalation LC ₅₀	Rat	Inhalation	>4.68 mg/L	[7][8]
Aquatic Toxicity LC ₅₀ (96 hr)	Carp	-	>47.25 mg/L	[7]
Aquatic Toxicity LC ₅₀ (96 hr)	Rainbow Trout	-	>18.9 mg/L	[7]

Conclusion

Chromafenozide is a highly effective and selective insecticide with a well-defined molecular structure and mechanism of action. Its ability to act as a potent ecdysone receptor agonist in lepidopteran species, combined with its low mammalian toxicity, makes it a valuable tool for modern crop protection. The data presented in this guide, from its physicochemical properties to its toxicological profile, provide a solid foundation for researchers and professionals in the fields of agrochemistry, entomology, and drug development.

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- To cite this document: BenchChem. [Chromafenozide: A Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662869#molecular-structure-and-chemical-properties-of-chromafenozide]

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